![molecular formula C10H9BrO2 B110647 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 97901-15-0](/img/structure/B110647.png)
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid
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Overview
Description
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound with the molecular weight of 241.08 . It is also known by its IUPAC name, 5-bromo-2-indanecarboxylic acid . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is1S/C10H9BrO2/c11-9-2-1-6-3-8 (10 (12)13)4-7 (6)5-9/h1-2,5,8H,3-4H2, (H,12,13)
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 241.08 .Scientific Research Applications
Synthesis of Bioactive Molecules
This compound is used as a reactant in the synthesis of various bioactive molecules. For instance, it has been involved in the discovery of indole inhibitors of MMP-13 , which are significant in the treatment of arthritic diseases . These inhibitors can potentially regulate the activity of matrix metalloproteinases (MMPs), which play a crucial role in the breakdown of extracellular matrix components during arthritis.
Development of Indoleamine 2,3-Dioxygenase Inhibitors
Researchers have utilized 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid in the synthesis of indolyl ethanones , which act as inhibitors of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that modulates immune responses and is a target for cancer immunotherapy because it assists in immune escape of tumors.
Factor Xa Inhibitor Synthesis
The compound has been used to prepare cis-Diaminocyclohexane derivatives for use as factor Xa inhibitors . Factor Xa is an essential enzyme in the coagulation cascade, and its inhibitors are sought after for preventing thrombosis without causing bleeding complications.
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJPTHPPEYUYLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid |
Synthesis routes and methods
Procedure details
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